Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride
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Overview
Description
Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride is a chemical compound with the empirical formula C9H15NO2S · HCl and a molecular weight of 237.75 . It is a thiazolidine derivative, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylthiazolidine-4-carboxylic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
- Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
- Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
Uniqueness
Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the allyl group. This structural feature imparts distinct chemical and biological properties compared to other thiazolidine derivatives .
Properties
Molecular Formula |
C9H16ClNO2S |
---|---|
Molecular Weight |
237.75 g/mol |
IUPAC Name |
prop-2-enyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2S.ClH/c1-4-5-12-8(11)7-9(2,3)13-6-10-7;/h4,7,10H,1,5-6H2,2-3H3;1H |
InChI Key |
CFZHWIAIIGBXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCS1)C(=O)OCC=C)C.Cl |
Origin of Product |
United States |
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